
I3MT-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
I3MT-3, auch bekannt als 6-Methyl-2-((2-(Naphthalen-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-on, ist ein potenter, selektiver und zellmembrangängiger Inhibitor der 3-Mercaptopyruvat-Schwefeltransferase (3MST). Dieses Enzym spielt eine entscheidende Rolle bei der Produktion von Schwefelwasserstoff (H2S), einem Signalmolekül, das an verschiedenen physiologischen Prozessen beteiligt ist. This compound zielt speziell auf einen Persulfurierten Cysteinrest ab, der sich im aktiven Zentrum der 3-Mercaptopyruvat-Schwefeltransferase befindet, wodurch es für andere H2S/Sulfanschwefel-produzierende Enzyme inaktiv wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrimidinon-Grundstruktur. Zu den wichtigsten Schritten gehören:
Bildung des Pyrimidinon-Kerns: Der erste Schritt beinhaltet die Kondensation geeigneter Aldehyde mit Thioharnstoff, um den Pyrimidinon-Kern zu bilden.
Thioether-Bildung:
Endgültige Modifikationen:
Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern. Die Reaktionen werden unter kontrollierten Temperaturen und unter inerten Atmosphären durchgeführt, um hohe Ausbeuten und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet:
Batch-Reaktionen: Großtechnische Batch-Reaktionen werden in Industrie-Reaktoren durchgeführt, wobei Temperatur, Druck und Reaktionszeit präzise gesteuert werden.
Reinigung: Das Rohprodukt wird mittels Techniken wie Rekristallisation, Chromatographie und Destillation gereinigt, um die gewünschten Reinheitsgrade zu erreichen.
Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Qualität des Endprodukts zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Thioethergruppe in ein Thiol oder andere reduzierte Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Thioethergruppe oder andere funktionelle Gruppen im Molekül modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Nucleophile wie Thiole, Amine und Halogenide werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole und andere reduzierte Formen.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-2-(2-Naphthalen-1-Yl-2-Oxidanylidene-Ethyl)sulfanyl-1~{h}-Pyrimidin-6-One, also known as I3MT-3, is the enzyme 3-Mercaptopyruvate Sulfurtransferase (3MST) . This enzyme is one of the three known sources of hydrogen sulfide (H2S) in mammalian cells, along with Cystathionine-beta-synthase (CBS) and cystathionine-gamma-lyase (CSE) .
Mode of Action
This compound acts as a potent, selective, and cell-membrane permeable inhibitor of 3MST . It targets a persulfurated cysteine residue located in the active site of 3MST . This results in a concentration-dependent inhibition of H2S production, with an IC50 of 13.6 µM .
Biochemical Pathways
The inhibition of 3MST by this compound affects the production of H2S, a gaseous transmitter involved in multiple regulatory processes in mammalian cells . By inhibiting 3MST, this compound disrupts the normal function of this enzyme and reduces the production of H2S .
Result of Action
The inhibition of 3MST by this compound leads to a decrease in H2S production . In cell lysate of 3MST-overexpressing HEK293 cells, this compound shows a high inhibitory activity (80–90%) even at 10 µM . Furthermore, in COS7 cells, this compound completely suppresses the 3MST activity . This inhibition of 3MST activity can slow down the proliferation of certain cells, such as CT26 cells .
Action Environment
It’s worth noting that the effectiveness of this compound can vary depending on the concentration used . For example, at high concentrations (100 µM and 300 µM), this compound produces an inhibitory response, without increasing the LDH signal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of I3MT-3 involves several steps, starting with the preparation of the core pyrimidinone structure. The key steps include:
Formation of the Pyrimidinone Core: The initial step involves the condensation of appropriate aldehydes with thiourea to form the pyrimidinone core.
Thioether Formation:
Final Modifications:
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the required purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
I3MT-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can modify the thioether group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
I3MT-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Inhibition der 3-Mercaptopyruvat-Schwefeltransferase und ihrer Rolle bei der Schwefelwasserstoffproduktion verwendet.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse, die an der Schwefelwasserstoff-Signalübertragung beteiligt sind.
Medizin: Erforscht für potenzielle therapeutische Anwendungen bei Krankheiten, bei denen die Schwefelwasserstoff-Signalübertragung eine Rolle spielt, wie Herz-Kreislauf-Erkrankungen und Krebs.
Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Sonden eingesetzt, die auf Schwefelwasserstoff-produzierende Enzyme abzielen
Wirkmechanismus
This compound übt seine Wirkungen durch selektive Inhibition der 3-Mercaptopyruvat-Schwefeltransferase aus. Die Verbindung zielt auf einen persulfurierten Cysteinrest ab, der sich im aktiven Zentrum des Enzyms befindet, wodurch die Umwandlung von 3-Mercaptopyruvat in Schwefelwasserstoff verhindert wird. Diese Inhibition stört die Schwefelwasserstoff-Signalwege, was verschiedene physiologische und pathologische Prozesse beeinflusst .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cerdulatinibhydrochlorid: Ein weiterer Inhibitor, der ähnliche Pfade, aber mit unterschiedlicher Selektivität und Potenz abdeckt.
Pim1/AKK1-IN-1: Inhibiert verwandte Enzyme, aber mit unterschiedlichen molekularen Zielstrukturen.
IHMT-MST1-58: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf Schwefelwasserstoff-produzierende Enzyme.
Einzigartigkeit von I3MT-3
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz für die 3-Mercaptopyruvat-Schwefeltransferase. Im Gegensatz zu anderen Inhibitoren zielt es speziell auf den persulfurierten Cysteinrest im aktiven Zentrum ab, wodurch es hochwirksam und selektiv ist. Diese Spezifität reduziert Off-Target-Effekte und erhöht seine Nützlichkeit in der wissenschaftlichen Forschung und potenziellen therapeutischen Anwendungen .
Eigenschaften
IUPAC Name |
4-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLVAUVHOSUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2511749.png)
![N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2511751.png)
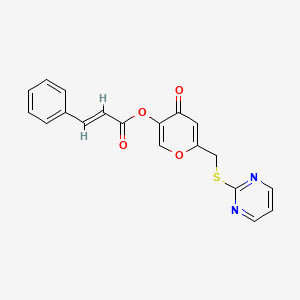
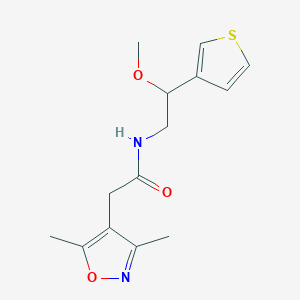
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)
![N-cyclopentyl-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide](/img/structure/B2511758.png)
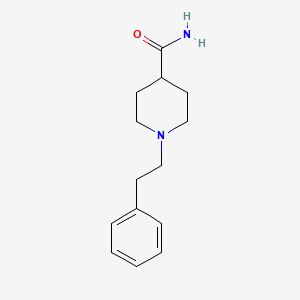
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/new.no-structure.jpg)
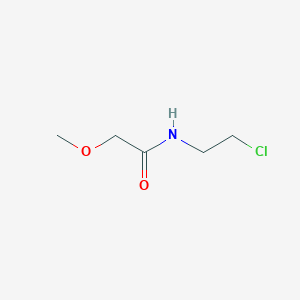
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2511763.png)
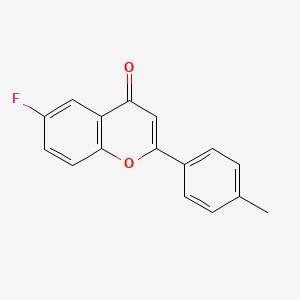
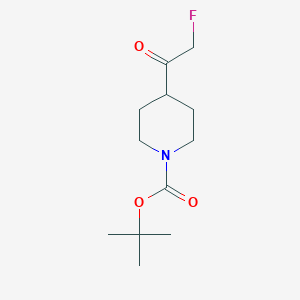
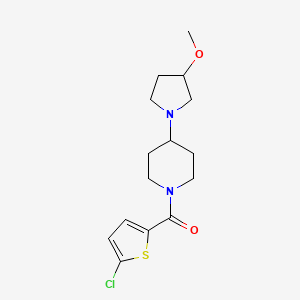
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)
